REACTION_CXSMILES
|
[H-].[Li+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:14][CH2:13][CH:12]([C:15]([O:17][CH3:18])=[O:16])[C:11]2=[O:19])=[CH:6][CH:5]=1.IC.[CH3:22]COC(C)=O>CN(C=O)C>[F:3][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:14][CH2:13][C:12]([CH3:22])([C:15]([O:17][CH3:18])=[O:16])[C:11]2=[O:19])=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
13.8 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Li+]
|
Name
|
|
Quantity
|
0.206 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N1C(C(CC1)C(=O)OC)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 30 minutes stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
heated at 40° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude material that
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel flash column chromatography (19:1=CH2Cl2:EtOAc)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1C(C(CC1)(C(=O)OC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.149 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |